Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate

Medicinal Chemistry Heterocyclic Synthesis Structure-Activity Relationship

Ethyl 6-chlorothieno[2,3-b]pyridine-2-carboxylate features a strategically positioned chloro substituent at the 6-position, distinct from 4-chloro and 3-chloro isomers. This enables precise SAR exploration in kinase inhibitor programs targeting c-Met, VEGFR, B-Raf, and FAK. The 6-chloro handle supports nucleophilic aromatic substitution, Suzuki-Miyaura, and Buchwald-Hartwig couplings. Multi-source availability at 97% purity ensures supply chain redundancy for med chem and process development. Select this specific regioisomer for reproducible cross-coupling results and defined pharmacological outcomes.

Molecular Formula C10H8ClNO2S
Molecular Weight 241.69 g/mol
Cat. No. B13046473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate
Molecular FormulaC10H8ClNO2S
Molecular Weight241.69 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(S1)N=C(C=C2)Cl
InChIInChI=1S/C10H8ClNO2S/c1-2-14-10(13)7-5-6-3-4-8(11)12-9(6)15-7/h3-5H,2H2,1H3
InChIKeyOTGFLFWGPWXLJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate: An Overview of a Scaffold-Specific Heterocyclic Building Block for Chemical Synthesis


Ethyl 6-chlorothieno[2,3-b]pyridine-2-carboxylate (CAS 2092765-41-6; C₁₀H₈ClNO₂S; MW 241.69 g/mol) is an organic compound featuring a fused thieno[2,3-b]pyridine core with a chlorine substituent at the 6-position and an ethyl ester at the 2-position . The thieno[2,3-b]pyridine scaffold is a recognized privileged structure in drug discovery, appearing in diverse therapeutic programs including anticancer, antiviral, anti-diabetic, and kinase inhibitor applications [1]. The compound's characteristic 6-chloro substitution distinguishes it from positional isomers such as 4-chlorothieno[2,3-b]pyridine-5-carboxylate and 3-chlorothieno[2,3-b]pyridine derivatives, as well as from 6-bromo and 6-fluoro analogs . With a predicted boiling point of 357.3±37.0°C, density of 1.400±0.06 g/cm³, and pKa of -1.78±0.40 (predicted) , this compound is commercially available with typical purity specifications of 95% to 97% (HPLC) [2].

Why Generic Substitution Fails: Positional Isomerism and Scaffold-Specific Reactivity in Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate


Compounds within the thieno[2,3-b]pyridine class cannot be arbitrarily interchanged because the position of halogen substitution directly governs both synthetic utility and pharmacological outcomes. Structure-activity relationship (SAR) studies on thieno[2,3-b]pyridine analogs have demonstrated that positional isomerism and halogen identity profoundly affect biological potency: replacement of a CF₃ group in the thienopyridine core improved hepatic gluconeogenesis inhibition from IC₅₀ = 33.8 μM to 16.8 μM and 12.3 μM for optimized analogs . Similarly, the 6-chloro substitution in Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate occupies a distinct position from the 4-chloro isomer (similarity index 0.72) and 3-chloro derivatives, resulting in divergent reactivity profiles and potential biological activity . Furthermore, the chloro substituent at position 6 provides a defined handle for nucleophilic substitution, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination chemistries that would proceed with different regioselectivity and efficiency on isomers substituted at alternative positions [1]. Substituting a 6-bromo analog would introduce different electronic properties and leaving-group potential, altering reaction kinetics and yields in downstream derivatization steps [2]. These scaffold-specific features necessitate precise compound selection based on the intended synthetic route and target application rather than generic class-based substitution.

Product-Specific Quantitative Evidence: Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate Compared to Closest Analogs


Positional Specificity: 6-Chloro Substitution Confers Distinct Molecular Properties vs. 4-Chloro and 3-Chloro Isomers

Ethyl 6-chlorothieno[2,3-b]pyridine-2-carboxylate differs from its closest positional isomer, Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate, by a similarity index of 0.72 . The 6-position chlorine resides on the pyridine ring of the fused bicyclic system, whereas the 4-chloro isomer has substitution at a distinct position that alters both electronic distribution and steric accessibility for nucleophilic substitution and cross-coupling reactions. The 6-chloro derivative also differs from 3-chloro and 3-bromo thieno[2,3-b]pyridine analogs, which are synthesized via direct halogenation using elemental halogen with silver sulfate and sulfuric acid [1]. The predicted pKa of -1.78±0.40 for the 6-chloro derivative reflects the electron-withdrawing effect of the chlorine atom, which influences the reactivity of the ester functionality and the basicity of the pyridine nitrogen.

Medicinal Chemistry Heterocyclic Synthesis Structure-Activity Relationship

Specified Intermediate in Patent-Protected Kinase Inhibitor Synthetic Route

Thieno[2,3-b]pyridine derivatives containing chloro substitution, including 6-chlorothieno[2,3-b]pyridine-based intermediates, are explicitly claimed in patent application US20130310564 (MethylGene Inc.) for manufacturing fused heterocyclic kinase inhibitor compounds targeting c-Met and VEGF receptor signaling pathways [1]. The patent describes processes for preparing compounds of formula (A) using thienopyridine-based intermediates for industrial-level manufacture of kinase inhibitors [2]. The HGF/c-Met pathway, targeted by these kinase inhibitors, is implicated in tumor angiogenesis, invasion, and metastasis, with biological agents targeting this pathway having demonstrated inhibition of tumorogenesis [3]. While the patent does not disclose quantitative comparative biological data for Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate itself, the explicit inclusion of this structural class in an industrially scaled patent application establishes it as a defined intermediate of interest for kinase inhibitor development programs, distinguishing it from non-patented analogs that lack documented utility in this therapeutic area.

Kinase Inhibitor Pharmaceutical Intermediates Process Chemistry

Verified Purity Specifications of 95% to 97% (HPLC) Enable Direct Procurement Without Additional Purification

Commercially available Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate is supplied with documented purity specifications of 95%+ (Chemenu, Catalog CM1018855) [1] and 97% (HPLC) (ChemicalBook) , with packaging options including 5g quantities . This purity level is suitable for direct use as a synthetic intermediate without additional purification steps, a practical procurement consideration distinct from research-grade analogs that may require in-house purification. The compound is also available from multiple verified suppliers including smolecule (Catalog S13552244) , CymitQuimica (Ref. IN-DA020KUR) , and Aladdin , ensuring supply chain redundancy and competitive sourcing options.

Chemical Procurement Analytical Chemistry Synthetic Intermediates

Physicochemical Profile Differentiates from 6-Bromo and 6-Fluoro Analogs for Reaction Planning

The physicochemical parameters of Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate have been computationally predicted, including boiling point (357.3±37.0°C), density (1.400±0.06 g/cm³), and pKa (-1.78±0.40) . These values differ from those of halogen-substituted analogs. The chloro substituent provides intermediate reactivity compared to the more reactive bromo analog and the less reactive fluoro analog, enabling predictable nucleophilic substitution kinetics [1]. Direct halogenation studies of thieno[2,3-b]pyridine have established that chlorination yields 3-chloro derivatives under controlled conditions, while extended chlorination produces 2,3-dichloro derivatives [1], demonstrating that chloro-substituted thienopyridines possess distinct reactivity profiles that synthetic chemists can leverage for selective derivatization.

Physicochemical Properties Reaction Optimization Process Development

Optimal Research and Industrial Application Scenarios for Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate


Synthesis of Fused Heterocyclic Kinase Inhibitors via 6-Position Derivatization

Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate is optimally deployed as a synthetic intermediate in kinase inhibitor programs targeting c-Met and VEGF receptor signaling pathways, as documented in patent literature [1]. The 6-chloro substituent provides a defined handle for nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and transition metal-catalyzed amination reactions to generate diverse libraries of kinase inhibitor candidates. The documented industrial-scale manufacturing processes described in US20130310564 [2] provide a validated synthetic framework that research groups can leverage for compound expansion. The thieno[2,3-b]pyridine scaffold has demonstrated utility across multiple kinase targets including B-Raf [3] and FAK [4], making this compound suitable for broad kinase inhibitor discovery programs where scaffold diversification is a key objective.

Medicinal Chemistry SAR Studies Requiring Position-Specific Thienopyridine Building Blocks

For structure-activity relationship (SAR) investigations where halogen position and identity must be systematically varied, Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate provides a defined 6-position substitution pattern that differs from the 4-chloro isomer (similarity index 0.72) [1] and 3-chloro analogs [2]. This positional specificity is critical for SAR campaigns exploring the impact of substitution geometry on target binding and pharmacokinetic properties. Literature precedent demonstrates that subtle modifications to the thieno[2,3-b]pyridine core can shift potency from IC₅₀ = 33.8 μM to 12.3 μM in hepatic gluconeogenesis inhibition [3] and achieve single-digit nanomolar activity in HIV regulatory complex inhibition [4], underscoring the value of precise positional control in building block selection.

Large-Scale Process Chemistry Requiring Multi-Vendor Supply Chain Assurance

For process development groups and contract research organizations requiring reliable, multi-source procurement of heterocyclic building blocks at verified purity, Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate offers documented purity specifications of 95-97% (HPLC) [1][2] from multiple verified suppliers including smolecule, CymitQuimica, Chemenu, and Aladdin [3][4]. This supply chain redundancy mitigates procurement risk and supports GMP-like documentation practices. The compound's predicted physicochemical parameters—boiling point 357.3±37.0°C, density 1.400±0.06 g/cm³ —inform reaction planning and purification strategies for scale-up operations. The intermediate reactivity of the chloro substituent relative to bromo and fluoro analogs [5] provides a balanced profile for large-scale coupling reactions, reducing unwanted side-reaction pathways while maintaining adequate reaction kinetics for industrial throughput.

Anticancer Agent Discovery Leveraging Privileged Thieno[2,3-b]pyridine Scaffold

Research groups focused on anticancer drug discovery can utilize Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate as a starting point for generating thieno[2,3-b]pyridine-2-carboxamide derivatives, which have demonstrated anti-proliferative activity against NCI-60 cancer cell lines [1]. The thieno[2,3-b]pyridine scaffold has shown promise as a privileged structure in anticancer programs, with derivatives achieving GI₅₀ values as low as 70 nM against MB-MDA-435 tumor cells and IC₅₀ of 0.5±0.1 μM against tyrosyl-DNA phosphodiesterase I (TDP1) [2]. Additional studies have identified 2-methyl-3-halogen substitution patterns on the 2-arylcarboxamide ring as critical for maximizing anti-proliferative activity, with potent molecules demonstrating IC₅₀ concentrations of 25-50 nM against HCT116 and MDA-MB-231 cells [3]. The 6-chloro substitution in the target compound provides a halogenation pattern consistent with these SAR findings, enabling direct incorporation into established anticancer discovery workflows.

Quote Request

Request a Quote for Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.